molecular formula C11H7ClO3 B1582191 5-(2-Chlorophenyl)furan-2-carboxylic acid CAS No. 41019-43-6

5-(2-Chlorophenyl)furan-2-carboxylic acid

Cat. No.: B1582191
CAS No.: 41019-43-6
M. Wt: 222.62 g/mol
InChI Key: PJGGWIHXGHQXMM-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-43-6) is a high-value furan-based compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C 11 H 7 ClO 3 and an average molecular weight of 222.624 g/mol, this chemical is a key precursor for the synthesis of various derivatives, such as carbohydrazides and acyl chlorides, which are investigated for their potential biological activities . Its primary research value lies in its role as a synthetic intermediate. The carboxylic acid functional group can be readily derivatized to form amides, esters, and hydrazides, enabling the construction of more complex molecules for screening and development . One prominent derivative, 5-(2-chlorophenyl)furan-2-carbohydrazide, has been identified in early-stage research as interacting with bacterial methionine aminopeptidase, suggesting potential as a scaffold for antimicrobial agents . Another key derivative, the corresponding acyl chloride, is a highly reactive intermediate used for efficient coupling reactions . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and note that handling precautions are recommended, as the compound may cause irritation . For consistent performance, it should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

5-(2-chlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGWIHXGHQXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354834
Record name 5-(2-chlorophenyl)-2-furoic acid
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Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41019-43-6
Record name 5-(2-Chlorophenyl)-2-furoic acid
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Record name 5-(2-chlorophenyl)-2-furoic acid
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Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
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Record name 5-(2-CHLOROPHENYL)-2-FUROIC ACID
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Preparation Methods

Halogenated Acyl Chloride Intermediate Route

One widely reported method involves the synthesis of the corresponding acyl chloride derivative, 5-(2-chlorophenyl)furan-2-carbonyl chloride, which can then be hydrolyzed or converted to the carboxylic acid.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
  • Conditions: Reflux under anhydrous conditions to convert the carboxylic acid to the acyl chloride
  • Subsequent Step: Hydrolysis of the acyl chloride to yield the target carboxylic acid

This method benefits from the high reactivity of the acyl chloride intermediate, facilitating further functionalization if needed.

Step Reagents Conditions Outcome
Carboxylic acid → Acyl chloride Thionyl chloride or oxalyl chloride Reflux, anhydrous Formation of 5-(2-chlorophenyl)furan-2-carbonyl chloride
Acyl chloride → Carboxylic acid Water (hydrolysis) Ambient or mild heat Formation of this compound

Electrophilic Aromatic Substitution and Cross-Coupling

Alternative methods include direct arylation of furan-2-carboxylic acid derivatives with 2-chlorophenyl halides using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These methods allow the formation of the C-C bond between the furan ring and the chlorophenyl substituent under mild conditions.

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)
  • Bases: Potassium carbonate or similar
  • Solvents: Polar aprotic solvents like DMF or toluene
  • Temperature: Moderate heating (80–120°C)

This approach is advantageous for its regioselectivity and functional group tolerance.

One-Step and Multi-Step Synthetic Strategies

Recent advances have explored one-step syntheses of related furan carboxylic acids under basic conditions with carbon dioxide incorporation, although these are more commonly applied to furan-2,5-dicarboxylic acid derivatives rather than the 5-(2-chlorophenyl) substituted analogues. These methods highlight the potential for direct carboxylation of furan intermediates but are less established for the specific compound .

Reaction Conditions and Optimization

  • Solvents: Water, DMSO, or methanol have been reported depending on the step and reagents.
  • Temperature: Reflux conditions for acyl chloride formation; moderate heating for coupling reactions.
  • Catalysts and Reagents: Use of tert-butyl hypochlorite for chlorination steps has been noted in related syntheses.
  • Yield: Typical yields for intermediate compounds range from 45% to 80%, with purity confirmed by melting point and NMR spectroscopy.

Analytical Characterization

The prepared compounds are characterized by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Acyl chloride intermediate Furan-2-carboxylic acid Thionyl chloride or oxalyl chloride Reflux, anhydrous 70–80 Requires careful handling of corrosive reagents
Palladium-catalyzed cross-coupling Furan-2-carboxylic acid derivatives + 2-chlorophenyl halide Pd catalyst, base (K₂CO₃), solvent (DMF) 80–120°C, inert atmosphere 60–75 High regioselectivity, mild conditions
One-step carboxylation (related) Furan-2-carboxylic acid Strong base, CO₂ Basic, elevated temperature ~73 (for related FDCA) Potential alternative for related compounds

Research Findings and Practical Considerations

  • The acyl chloride route is well-established for preparing reactive intermediates that can be converted to various derivatives, including the target acid.
  • Cross-coupling methods provide flexibility and are favored for complex molecule synthesis due to their mild conditions and functional group tolerance.
  • Reaction optimization focuses on maximizing yield while minimizing by-products and decomposition of sensitive furan rings.
  • Analytical data confirm the integrity of the furan ring and the presence of the 2-chlorophenyl substituent, key for biological activity studies.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(2-Chlorophenyl)Furan-2-Carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)Furan-2-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein processing. This inhibition can affect various cellular pathways and processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(2-Chlorophenyl)furan-2-carboxylic acid and related compounds:

Compound Name Substituent Molecular Formula Key Properties/Data Source
This compound 2-Cl-phenyl C₁₁H₇ClO₃ Molecular weight: 222.62 g/mol; SMILES: O=C(O)c1cc(o1)c2c(Cl)cccc2
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-NO₂-phenyl C₁₁H₇NO₅ Lower solubility in propan-2-ol (vs. ortho/meta-nitro isomers); MbtI inhibitor
5-(2,5-Dichlorophenyl)furan-2-carboxylic acid 2,5-diCl-phenyl C₁₁H₆Cl₂O₃ Increased lipophilicity due to second Cl atom; molecular weight: 257.07 g/mol
5-(2-Chlorobenzyl)furan-2-carboxylic acid 2-Cl-benzyl C₁₂H₉ClO₃ Molecular weight: 236.65 g/mol; flexible benzyl group may enhance membrane permeability
5-Phenylfuran-2-carboxylic acid Phenyl C₁₁H₈O₃ Baseline compound; unsubstituted phenyl group; lower molecular weight (188.18 g/mol)
5-(3-Hydroxy-pentyl)furan-2-carboxylic acid 3-OH-pentyl C₁₀H₁₄O₄ Hydroxyl group increases hydrophilicity; fungal metabolite with potential bioactivity
5-[(2-Chlorobenzyl)thio]methyl-furan-2-carboxylic acid Thioether-linked 2-Cl-benzyl C₁₃H₁₁ClO₃S pKa: 3.17; sulfur atom may enhance electronic interactions
Key Observations:
  • Substituent Position : The ortho-chloro substitution in the target compound likely reduces solubility compared to para-substituted analogs (e.g., 5-(4-nitrophenyl)-furan-2-carboxylic acid) due to steric hindrance .
  • Electron-Withdrawing Effects : Chloro and nitro groups enhance acidity compared to unsubstituted phenyl derivatives. However, the nitro group (stronger electron-withdrawing) in 5-(4-nitrophenyl)-furan-2-carboxylic acid may confer higher reactivity in enzyme inhibition .

Biological Activity

5-(2-Chlorophenyl)furan-2-carboxylic acid is an organic compound belonging to the furoic acid class, characterized by a furan ring with a carboxylic acid group. Its molecular formula is C₁₁H₇ClO₃, with a molecular weight of approximately 222.62 g/mol. The unique reactivity and potential selectivity of this compound in biological applications are influenced by the presence of the chlorine atom on the phenyl ring, which can enhance its interactions with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H7ClO3\text{C}_{11}\text{H}_7\text{ClO}_3

Key Features:

  • Furan Ring: A five-membered aromatic ring contributing to its reactivity.
  • Chlorophenyl Substituent: Enhances biological activity through electronic effects.
  • Carboxylic Acid Group: Imparts acidic properties and potential for hydrogen bonding.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential applications:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
5-(Phenyl)furan-2-carboxylic acidFuran ring with phenyl substituentLacks chlorine; differing biological activity
5-(Bromophenyl)furan-2-carboxylic acidFuran ring with bromine substituentBromine may enhance reactivity compared to chlorine
5-(Nitrophenyl)furan-2-carboxylic acidFuran ring with nitro substituentNitro group introduces different electronic properties
5-(Trifluoromethylphenyl)furan-2-carboxylic acidFuran ring with trifluoromethylFluorinated group enhances lipophilicity and stability

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study indicated that derivatives of furoic acids have shown activity against Staphylococcus aureus , suggesting that similar compounds, including this compound, could possess comparable antimicrobial properties .
  • Pharmacological Potential:
    • Interaction studies have been conducted to assess the binding affinity of this compound with various biological targets. Initial data suggest it could influence metabolic enzyme activities, warranting further investigation into its pharmacological potential .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 5-(2-Chlorophenyl)furan-2-carboxylic acid to ensure regioselectivity and high yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Friedel-Crafts acylation, to introduce the chlorophenyl group to the furan ring. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically influence regioselectivity. For example, palladium catalysts with sterically demanding ligands may favor coupling at the 5-position of the furan ring. Purification via column chromatography or recrystallization is necessary to isolate the product .

Q. How can solubility data inform the selection of purification methods for this compound?

  • Methodological Answer : Solubility in solvents like propan-2-ol (as studied in nitrophenyl analogs) can guide crystallization conditions. Thermodynamic parameters (ΔH°sol, ΔS°sol) derived from temperature-dependent solubility experiments help predict optimal crystallization temperatures. For instance, lower solubility at reduced temperatures may favor high-purity crystal formation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., chlorophenyl at C5 of the furan ring via coupling patterns).
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups.
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, as demonstrated for structurally related furan-carboxylic acids .

Advanced Research Questions

Q. How do thermodynamic parameters of solubility influence the formulation of this compound in drug delivery systems?

  • Methodological Answer : Enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution, calculated from solubility studies in solvents like propan-2-ol, predict compatibility with excipients. For example, negative ΔH°sol values indicate exothermic dissolution, favoring stable suspensions. These parameters also inform lipid-based nanoparticle formulations by matching solute-solvent interactions .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests against bacterial strains; cytotoxicity assessed using MTT assays on cancer cell lines.
  • Enzyme inhibition studies : Fluorometric assays to measure inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).
  • Computational docking : Molecular modeling to predict interactions with biological targets, leveraging structural analogs with known activities .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the phenyl ring to assess effects on potency.
  • Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate lipophilicity and bioavailability.
  • Data analysis : Use IC50 values and computational descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chlorophenyl)furan-2-carboxylic acid
Reactant of Route 2
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5-(2-Chlorophenyl)furan-2-carboxylic acid

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